Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine
Description
Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is a benzylamine derivative featuring a cycloheptyl group attached to the amine nitrogen and a 4-(1-methyl-1H-pyrazol-3-yl) substituent on the benzyl ring. The compound’s structure combines a bulky cycloheptyl moiety with a pyrazole heterocycle, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-13-12-18(20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMSGAPEFZYDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CNC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Intermediate Synthesis
The critical precursor, 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, is synthesized via Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 1-methyl-1H-pyrazol-3-ylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C yield the aldehyde with >85% efficiency. Alternative routes include Vilsmeier-Haack formylation of 4-(1-methyl-1H-pyrazol-3-yl)toluene, though this method suffers from lower regioselectivity.
Reductive Amination Conditions
The aldehyde is combined with cycloheptylamine in methanol or dichloromethane, followed by the addition of sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride (NaBH₃CN). Yields typically range from 65% to 78%, with reaction times of 12–24 hours at room temperature. Notably, the use of molecular sieves to sequester water improves imine formation kinetics, as demonstrated in analogous syntheses of N-benzylpyrazole derivatives.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions offer a direct route to the target amine by displacing a leaving group (e.g., halide) on a benzyl substrate with cycloheptylamine.
Benzyl Halide Preparation
4-(1-methyl-1H-pyrazol-3-yl)benzyl chloride serves as the electrophilic partner, synthesized via free-radical bromination of 4-(1-methyl-1H-pyrazol-3-yl)toluene using N-bromosuccinimide (NBS) and azo initiators, followed by chlorination with SOCl₂. This two-step process achieves 70–80% overall yield.
Amine Coupling
The benzyl chloride intermediate reacts with cycloheptylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere. Catalytic potassium iodide enhances reactivity by stabilizing the transition state, while excess amine (2–3 equivalents) ensures complete substitution. Yields of 60–70% are typical, with purification via column chromatography to remove dialkylated byproducts.
Transition Metal-Catalyzed Coupling
Palladium- and copper-catalyzed cross-coupling reactions enable the construction of the benzylamine scaffold with precise control over regiochemistry.
Buchwald-Hartwig Amination
This method employs 4-(1-methyl-1H-pyrazol-3-yl)benzyl bromide and cycloheptylamine in the presence of Pd₂(dba)₃ and Xantphos as the ligand system. Reaction conditions (toluene, 110°C, 24 hours) afford the target amine in 55–65% yield. While effective, competing β-hydride elimination limits efficiency compared to reductive amination.
Ullmann-Type Coupling
Copper(I) iodide catalyzes the coupling of 4-(1-methyl-1H-pyrazol-3-yl)benzyl iodide with cycloheptylamine in DMSO at 120°C. Despite higher temperatures, yields remain moderate (50–60%) due to aryl halide homocoupling side reactions.
T3P-Promoted Amide Intermediate Reduction
Recent advancements in coupling agents have enabled novel pathways for amine synthesis. The T3P-mediated protocol, originally developed for N-alkenylated heterocycles, adapts well to this target.
Amide Formation
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is activated with T3P in dichloroethane, followed by reaction with cycloheptylamine to form the corresponding amide. This step proceeds in >90% yield within 2 hours at room temperature.
Amide Reduction
The amide intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in THF under reflux. This two-step sequence achieves an overall yield of 68%, with the T3P activation proving superior to traditional carbodiimide-based methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 65–78 | High selectivity, mild conditions | Requires aldehyde synthesis |
| Nucleophilic Substitution | 60–70 | Direct, scalable | Competing elimination pathways |
| Buchwald-Hartwig | 55–65 | Atom-economic | Palladium catalyst cost |
| T3P-Mediated Reduction | 68 | Rapid amide activation | Multi-step process |
Reductive amination emerges as the most balanced approach, offering robust yields and operational simplicity. However, T3P-mediated methods show promise for industrial scalability due to reduced purification demands .
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The benzylamine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine serves as a valuable building block in organic synthesis. It is used to create more complex heterocyclic compounds through various chemical reactions such as:
- Alkylation : The introduction of alkyl groups to enhance chemical properties.
- Cyclization : Formation of cyclic structures that are crucial in drug development.
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its pyrazole component may interact with various biological targets, making it useful for studying enzyme-substrate interactions and receptor binding affinities.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
- Anticancer Properties : Research indicates potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.
Industry
In industrial applications, this compound is being utilized in the development of novel materials with specific electronic or optical properties. Its unique structure allows for customization in material science applications.
Mechanism of Action
The mechanism of action of Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The compound may also influence signaling pathways by altering the conformation of the target molecules, leading to changes in their biological activity.
Comparison with Similar Compounds
Key Observations :
- Pyrazole Substituent Position : The target compound’s pyrazole group is at the 3-position, whereas analogs like compound 25 and VU6006874 feature pyrazol-4-yl groups. Positional isomerism may alter electronic properties and binding interactions .
- Synthetic Efficiency: Yields for analogs range from 48% to 73%, with VU6006874 achieving 61% over two steps.
Physicochemical Properties
A comparison of calculated properties (based on structural features):
| Property | Target Compound | VU6006874 | CyPPA |
|---|---|---|---|
| Molecular Weight | ~325 g/mol (estimated) | 463.5 g/mol | 285.4 g/mol |
| LogP (Lipophilicity) | High (cycloheptyl, benzyl) | Moderate (tetrahydropyran) | Moderate (cyclohexyl) |
| Solubility | Low (bulky hydrophobic groups) | Moderate (polar groups) | Low |
Key Observations :
- The cycloheptyl group in the target compound likely increases lipophilicity compared to cyclohexyl (CyPPA) or tetrahydropyran (VU6006874), which may impact bioavailability and blood-brain barrier penetration .
- Pyrazole’s nitrogen atoms could enhance solubility via hydrogen bonding, but this may be offset by the benzyl and cycloheptyl moieties .
Biological Activity
Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenylpyrazoles, which are known for their diverse pharmacological effects, including anti-inflammatory and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 270.37 g/mol
The compound features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 1-methyl-1H-pyrazol-3-yl group. This unique structure contributes to its biological activity.
The mechanism of action for this compound involves interaction with various biological targets, which can lead to multiple therapeutic effects. Key aspects include:
- Target Interactions : The compound is hypothesized to interact with enzymes and receptors involved in inflammatory and cancer pathways.
- Biochemical Pathways : It may influence pathways such as apoptosis, cell proliferation, and inflammatory responses, similar to other pyrazole derivatives.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines, such as HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) cells . this compound's structural features may enhance its efficacy against these types of cancers.
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain pyrazole compounds can reduce the production of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Molecular Weight | Key Activities |
|---|---|---|
| Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine | 283.4 g/mol | Anticancer, anti-inflammatory |
| Cycloheptyl-[4-(1-methyl-1H-imidazol-3-yl)-benzyl]-amine | 270.37 g/mol | Antimicrobial, analgesic |
This compound is unique due to the specific positioning of the pyrazole ring, which may influence its reactivity and interaction with biological targets.
Case Studies
Several case studies highlight the biological activity of related pyrazole compounds:
- Study on Cytotoxicity : A study demonstrated that a related pyrazole derivative exhibited IC values lower than 100 µM against various cancer cell lines, indicating potent cytotoxic activity .
- Anti-inflammatory Research : Another investigation found that a similar compound significantly reduced edema in animal models when administered at specific dosages, showcasing its therapeutic potential against inflammation .
Q & A
Q. What are the optimal synthetic routes for Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, and what critical parameters influence yield?
Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for functionalization .
- Step 2: Introduction of the benzyl group via nucleophilic substitution or reductive amination, using cycloheptylamine as the nucleophile .
- Critical Parameters:
- Temperature: Optimal range: 35–80°C to prevent side reactions (e.g., over-alkylation) .
- Catalysts: Copper(I) bromide or cesium carbonate for coupling reactions, improving regioselectivity .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (yields: 17–44% reported in analogous syntheses) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identifies substituent environments (e.g., pyrazole C-H shifts at δ 7.7–8.9 ppm; cycloheptyl protons at δ 1.5–2.1 ppm) .
- 19F NMR (if fluorinated analogs): Detects fluorine substituents (e.g., δ -120 to -180 ppm) .
- X-ray Crystallography:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Stability:
- Acidic Conditions (pH < 3): Protonation of the amine group may lead to salt formation, altering solubility .
- Basic Conditions (pH > 10): Risk of hydrolysis at the benzyl-amine linkage, requiring inert atmospheres for storage .
- Thermal Stability:
- Decomposition observed >150°C (DSC/TGA data for similar amines) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking (AutoDock/Vina): Simulate interactions with enzymes (e.g., kinase targets) using PyRx software. Key parameters:
- Binding Energy Thresholds: ≤ -7 kcal/mol suggests strong affinity .
- Fluorine Substitution: Enhances hydrophobic interactions (e.g., 2-fluoroethyl groups improve selectivity by 30% in docking studies) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
Answer:
- Dose-Response Curves: Establish IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. radiometric assays) .
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify cross-reactivity .
- Structural Analogs: Compare with derivatives lacking the cycloheptyl group to isolate pharmacophore contributions .
Q. How can reaction conditions be optimized to scale synthesis while maintaining enantiomeric purity?
Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for alkylation steps (residence time: 10–30 min) .
- Chiral Resolution: Use SFC (Supercritical Fluid Chromatography) with cellulose-based columns (e.g., Chiralpak® IB-N5) for >99% enantiomeric excess .
- Catalyst Screening: Chiral palladium complexes for asymmetric synthesis (e.g., BINAP ligands) .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
Answer:
- Substitution:
- SN2 Mechanism: Benzyl-amine group acts as a nucleophile under basic conditions (e.g., NaH in THF) .
- Regioselectivity: Pyrazole C-4 position is more reactive due to electron-withdrawing effects of the methyl group .
- Oxidation:
- KMnO4/H2SO4: Converts benzyl groups to ketones, confirmed by FTIR (C=O stretch: 1680–1720 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
